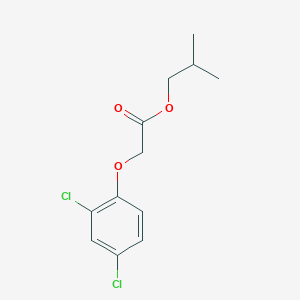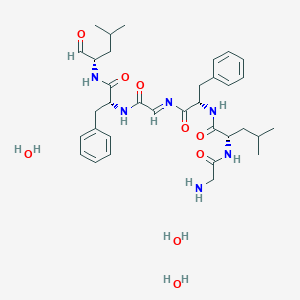
(S)-1-Boc-2-cyanopyrrolidine
Descripción general
Descripción
(S)-1-Boc-2-cyanopyrrolidine is an important organic compound that has a wide range of applications in the field of chemistry. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 225.25 g/mol. It is commonly used as a building block in organic synthesis, as a reagent for the synthesis of other compounds, and as a starting material for a variety of laboratory experiments. Furthermore, this compound has been used in a variety of scientific research applications, such as drug discovery, biochemistry, and medical research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Enantioselective Synthesis : (S)-1-Boc-2-cyanopyrrolidine is used in enantioselective synthesis of pharmaceutically relevant compounds, particularly those with a quaternary stereocenter. This process involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, with specific conditions enhancing lithiation effectiveness (Sheikh et al., 2012).
Configurationally Stable Derivatives : Studies on N-Boc-2-lithio-2-arylpyrrolidines and -piperidines show they are configurationally stable at certain temperatures, making them useful in synthetic applications where enantiopurity is crucial (Beng et al., 2012).
Chemoenzymatic Synthesis : Chemoenzymatic approaches have been used to synthesize N-Boc protected derivatives with high diastereo- and enantioselectivity, demonstrating the compound’s versatility in synthetic chemistry (Haddad & Larchevěque, 2005).
Biomedical Applications
Dipeptidyl Peptidase IV Inhibition : Cyanopyrrolidine derivatives, including those related to this compound, have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for treating type 2 diabetes. These findings have led to the development of drugs like vildagliptin and saxagliptin (Peters, 2007).
Cathepsin Inhibition : Cyanopyrrolidine-based compounds are potent inhibitors of cathepsins K and L, enzymes involved in bone resorption and potentially other pathological processes. This highlights their potential therapeutic applications (Falgueyret et al., 2001).
Neuroprotective Effects : Novel cyanopyrrolidine-based prolyl oligopeptidase inhibitors exhibit antiamnesic effects in rat models of amnesia, suggesting their potential in treating neuropsychiatric disorders and neurodegenerative diseases (Zolotov et al., 2021).
Propiedades
IUPAC Name |
tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426237 | |
| Record name | (S)-1-Boc-2-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
228244-04-0 | |
| Record name | (S)-1-Boc-2-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)











